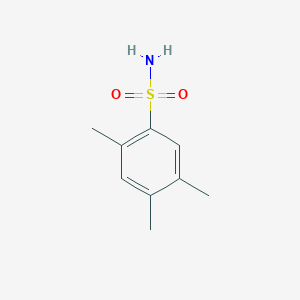

2,4,5-Trimethylbenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4,5-trimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-6-4-8(3)9(5-7(6)2)13(10,11)12/h4-5H,1-3H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEUPYYVSBPSDCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40359387 | |

| Record name | 2,4,5-trimethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90643-45-1 | |

| Record name | 2,4,5-trimethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2,4,5-Trimethylbenzenesulfonamide

Abstract: This technical guide provides an in-depth exploration of the primary synthetic pathway for 2,4,5-trimethylbenzenesulfonamide, a valuable intermediate in pharmaceutical and chemical research. The document is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of the reaction mechanisms, detailed experimental protocols, and the critical causality behind procedural choices. We will dissect the classical two-step synthesis, beginning with the electrophilic chlorosulfonation of 1,2,4-trimethylbenzene (pseudocumene) and concluding with the nucleophilic amination of the resulting sulfonyl chloride. Furthermore, this guide will touch upon modern alternative methodologies, offering a comparative perspective for process optimization.

Part 1: The Classical Two-Step Synthesis Pathway

The most established and reliable route to 2,4,5-trimethylbenzenesulfonamide is a two-step process that leverages fundamental reactions in organic chemistry. This pathway is valued for its high yields and the relative accessibility of its starting materials.

1.1: Retrosynthetic Analysis

A retrosynthetic approach reveals a logical disconnection at the sulfur-nitrogen bond, identifying an amine or ammonia equivalent and a sulfonyl chloride as key precursors. The sulfonyl chloride, in turn, is derived from the parent arene, 1,2,4-trimethylbenzene, via an electrophilic aromatic substitution reaction.

Caption: Retrosynthetic analysis of 2,4,5-trimethylbenzenesulfonamide.

1.2: Step 1: Electrophilic Chlorosulfonation of 1,2,4-Trimethylbenzene

The initial step involves the introduction of a chlorosulfonyl group (-SO₂Cl) onto the aromatic ring of 1,2,4-trimethylbenzene. This is achieved through an electrophilic aromatic substitution (EAS) reaction, a cornerstone of arene chemistry.[1][2]

Principle & Mechanism: Chlorosulfonic acid (ClSO₃H) serves as the potent sulfonating agent. The reaction mechanism proceeds via the attack of the electron-rich aromatic ring on the electrophilic sulfur atom of the sulfonating species.[3][4][5] The three methyl groups on 1,2,4-trimethylbenzene are activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions. The substitution occurs predominantly at the 5-position, which is para to the methyl group at C2 and ortho to the methyl groups at C1 and C4, and is the most sterically accessible and electronically favored position. The reaction forms a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, which then loses a proton to restore aromaticity and yield the final product, 2,4,5-trimethylbenzenesulfonyl chloride.[6]

Caption: Workflow for the chlorosulfonation of 1,2,4-trimethylbenzene.

Experimental Protocol: Synthesis of 2,4,5-Trimethylbenzenesulfonyl Chloride

-

Reaction Setup: In a three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride drying tube, add chlorosulfonic acid (3.5 molar equivalents). Cool the flask to 0-5 °C using an ice-salt bath.

-

Addition of Arene: Add 1,2,4-trimethylbenzene (1.0 molar equivalent) dropwise from the dropping funnel to the stirred chlorosulfonic acid over a period of 2-3 hours. Causality: The slow, dropwise addition to the excess, cooled acid is crucial to control the highly exothermic reaction and prevent side reactions or degradation of the product.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional hour, then let it slowly warm to room temperature and stir for another 2 hours to ensure the reaction goes to completion.

-

Workup & Isolation: Carefully and slowly pour the viscous reaction mixture onto a large amount of crushed ice with vigorous stirring. Causality: This step quenches the reaction and hydrolyzes the excess chlorosulfonic acid. The desired sulfonyl chloride product, being insoluble in the acidic aqueous medium, will precipitate out as a solid.

-

Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral to litmus paper. Dry the crude product under vacuum. Recrystallization from a suitable solvent, such as hexane or a mixture of chloroform and petroleum ether, can be performed for higher purity.

1.3: Step 2: Nucleophilic Amination of 2,4,5-Trimethylbenzenesulfonyl Chloride

The second step converts the synthesized sulfonyl chloride into the target sulfonamide. This transformation is a nucleophilic substitution reaction at the sulfur center.[7][8][9]

Principle & Mechanism: The nitrogen atom of ammonia (or an amine) acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.[10][11] The chloride ion, being a good leaving group, is displaced, forming a new sulfur-nitrogen bond. The reaction is typically carried out in the presence of a base or using excess ammonia to neutralize the hydrogen chloride (HCl) byproduct that is formed.[9]

Caption: Workflow for the amination of the intermediate sulfonyl chloride.

Experimental Protocol: Synthesis of 2,4,5-Trimethylbenzenesulfonamide

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the 2,4,5-trimethylbenzenesulfonyl chloride (1.0 molar equivalent) in a suitable solvent like acetone or tetrahydrofuran.

-

Addition of Ammonia: Cool the solution in an ice bath and add concentrated aqueous ammonia (e.g., 28-30% NH₄OH, 5-10 molar equivalents) dropwise. Causality: Using a significant excess of ammonia ensures it acts as both the nucleophile and the base to neutralize the HCl generated, driving the reaction to completion. The reaction is exothermic, necessitating cooling.

-

Reaction: Stir the mixture vigorously at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup & Isolation: Pour the reaction mixture into cold water. The sulfonamide product, being less soluble than the starting material and byproducts in water, will precipitate.

-

Purification: Collect the white solid by vacuum filtration, wash with copious amounts of cold water, and dry. For further purification, the crude product can be recrystallized from an ethanol-water mixture to yield pure 2,4,5-trimethylbenzenesulfonamide.

Part 2: Alternative Synthetic Strategies & Data Comparison

While the classical pathway is robust, modern organic synthesis seeks milder and more atom-economical methods. The primary limitations of the traditional approach include the use of hazardous and corrosive chlorosulfonic acid and the generation of stoichiometric waste.[3][12][13]

Alternative methodologies are continuously being developed, including:

-

Direct C-H Sulfonamidation: These methods, often catalyzed by transition metals like rhodium or iridium, aim to form the C-S bond directly from an arene and a sulfonamide source, bypassing the need for a sulfonyl chloride intermediate.[12] However, controlling regioselectivity can be a significant challenge.

-

Use of SO₂ Surrogates: Reagents like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) serve as a stable, solid source of sulfur dioxide.[13][14] This allows for palladium-catalyzed coupling reactions of aryl halides or boronic acids with DABSO and an amine source, offering a modular and less hazardous route.[13]

Comparative Analysis of Synthesis Methods

| Method | Key Reagents | General Conditions | Key Advantages | Limitations |

| Classical Pathway | 1,2,4-Trimethylbenzene, ClSO₃H, NH₄OH | 0°C to RT, strong acid | Well-established, high yields, readily available starting materials. | Harsh/corrosive reagents, significant waste generation, limited functional group tolerance.[3][12] |

| Direct C-H Sulfonamidation | Arene, Sulfonyl azide, Transition metal catalyst (Rh, Ru, Ir) | 80-120 °C, 12-24 h | Atom economical, avoids pre-functionalization of the arene. | Often requires a directing group, expensive catalysts, potential for multiple isomers.[12] |

| Pd-Catalyzed (DABSO) | Aryl halide/boronic acid, DABSO, Amine, Pd-catalyst | 80-110 °C, 12-24 h | Milder conditions, broad substrate scope, uses stable SO₂ source.[13] | Requires pre-functionalized arene, catalyst cost, multi-component reaction complexity. |

Part 3: Physicochemical & Safety Data

| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Key Hazards |

| Starting Material | 1,2,4-Trimethylbenzene | C₉H₁₂ | 120.19 | Flammable liquid and vapor, skin/eye/respiratory irritant, toxic to aquatic life.[15][16][17] |

| Intermediate | 2,4,5-Trimethylbenzenesulfonyl chloride | C₉H₁₁ClO₂S | 218.70 | Causes severe skin burns and eye damage, reacts with water. |

| Final Product | 2,4,5-Trimethylbenzenesulfonamide | C₉H₁₃NO₂S | 199.27 | May cause skin, eye, and respiratory irritation. |

Safety Considerations: All manipulations, especially those involving chlorosulfonic acid, must be conducted in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. Chlorosulfonic acid reacts violently with water; therefore, all glassware must be scrupulously dried before use.

Conclusion

The synthesis of 2,4,5-trimethylbenzenesulfonamide is most reliably achieved through the classical two-step method involving chlorosulfonation of 1,2,4-trimethylbenzene followed by amination. This pathway, while utilizing harsh reagents, is highly effective and provides a clear, scalable route to the target compound. Understanding the underlying mechanisms of electrophilic aromatic substitution and nucleophilic substitution is paramount for optimizing reaction conditions and ensuring a high yield of the pure product. As the field of synthetic chemistry advances, alternative methods using transition-metal catalysis and SO₂ surrogates present promising, albeit more complex, avenues for future process development, particularly in contexts where milder conditions and greater functional group tolerance are required.

References

- An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (n.d.). PMC - NIH.

- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30). Master Organic Chemistry.

- Electrophilic Aromatic Substitution (Halogenation, Nitration, Sulfonation). (n.d.). Chemistry Steps.

- A Comparative Guide to Modern Sulfonamide Synthesis: Alternative Reagents and Methodologies. (n.d.). Benchchem.

- Preparation of sulfonamides from N-silylamines. (n.d.). PMC - NIH.

- Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF. (2025, August 6). ResearchGate.

- Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. (2016, August 1). Royal Society of Chemistry.

- Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview. (n.d.). Taylor & Francis Online.

- Aromatic sulfonation electrophilic substitution mechanism. (n.d.). Doc Brown's Chemistry.

- Electrophilic Aromatic Substitution Reaction. (n.d.). BYJU'S.

- Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024, December 6). Thieme Connect.

- Aromatic Sulfonation Mechanism - EAS vid 5. (2014, March 3). YouTube.

- Mechanochemical synthesis of aromatic sulfonamides. (n.d.). RSC Publishing.

- Recent advances in synthesis of sulfonamides: A review. (n.d.). CHEMISTRY & BIOLOGY INTERFACE.

- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023, September 20). Journal of the American Chemical Society.

- Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal.

- Synthesis of sulfonamides. (n.d.). ResearchGate.

- Aromatic Sulfonamides: Synthesis and Investigation of Sulfonamides by a Magnetic and Efficient Catalyst. (2023). Journal of Synthetic Chemistry.

- 1,2,4-Trimethylbenzene. (n.d.). Wikipedia.

- 1,2,4-Trimethylbenzene | C9H12 | CID 7247. (n.d.). PubChem.

- Hinsberg reaction. (n.d.). Wikipedia.

- ICSC 1433 - 1,2,4-TRIMETHYLBENZENE. (n.d.). Inchem.org.

- CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. (2021, February 19). YouTube.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. books.rsc.org [books.rsc.org]

- 4. aromatic sulfonation electrophilic substitution mechanism benzene methylbenzene sulphonation of benzene methylbenzene reagents reaction conditions organic synthesis conc. H2SO4 SO3 [docbrown.info]

- 5. youtube.com [youtube.com]

- 6. byjus.com [byjus.com]

- 7. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. cbijournal.com [cbijournal.com]

- 10. Hinsberg reaction - Wikipedia [en.wikipedia.org]

- 11. m.youtube.com [m.youtube.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. thieme-connect.com [thieme-connect.com]

- 14. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 15. 1,2,4-Trimethylbenzene - Wikipedia [en.wikipedia.org]

- 16. 1,2,4-Trimethylbenzene | C9H12 | CID 7247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. ICSC 1433 - 1,2,4-TRIMETHYLBENZENE [inchem.org]

An In-depth Technical Guide to the Physicochemical Properties of 2,4,5-Trimethylbenzenesulfonamide

Introduction

2,4,5-Trimethylbenzenesulfonamide is a substituted aromatic sulfonamide of interest to researchers in medicinal chemistry and drug development. As with any compound under investigation for potential therapeutic applications, a thorough understanding of its physicochemical properties is paramount. These properties govern a molecule's behavior in various biological and chemical environments, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its suitability for formulation. This guide provides a comprehensive overview of the key physicochemical characteristics of 2,4,5-Trimethylbenzenesulfonamide, offering both theoretical insights and detailed experimental protocols for their determination. While experimental data for this specific molecule is not widely available in the public domain, this guide will leverage established predictive methodologies and data from structurally related isomers to provide a robust scientific foundation for researchers.

Molecular Identity and Structural Characteristics

2,4,5-Trimethylbenzenesulfonamide is an organic compound featuring a benzene ring substituted with three methyl groups at the 2, 4, and 5 positions, and a sulfonamide group at the 1 position.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | 2,4,5-trimethylbenzene-1-sulfonamide |

| CAS Number | 90643-45-1[1] |

| Molecular Formula | C₉H₁₃NO₂S |

| Molecular Weight | 199.27 g/mol |

| SMILES | CC1=C(C=C(C=C1)S(=O)(=O)N)C |

Core Physicochemical Properties: A Predictive Approach

Due to the limited availability of direct experimental data for 2,4,5-Trimethylbenzenesulfonamide, this section will provide estimated values for its key physicochemical properties. These estimations are based on established theoretical models and comparative analysis with its structural isomer, 2,4,6-trimethylbenzenesulfonamide. It is crucial for researchers to experimentally verify these properties.

| Property | Predicted Value/Range | Method of Estimation/Rationale |

| Melting Point (°C) | 140 - 150 | Estimated based on the melting point of the isomeric 2,4,6-trimethylbenzenesulfonamide (82-86 °C)[2] and considering the potential for stronger intermolecular interactions due to the less symmetric substitution pattern, which can lead to more efficient crystal packing. |

| Boiling Point (°C) | Decomposes before boiling | Sulfonamides typically have high melting points and tend to decompose at elevated temperatures before reaching their boiling point at atmospheric pressure. |

| Aqueous Solubility | Sparingly soluble | The presence of the polar sulfonamide group suggests some water solubility, but the three methyl groups and the benzene ring contribute to its lipophilicity, likely resulting in low aqueous solubility. The "Extended Hildebrand Solubility Approach" can be used for more precise estimations in various solvent systems[3]. |

| pKa | 9.5 - 10.5 | The acidity of the sulfonamide proton is influenced by the electron-donating methyl groups on the benzene ring. This estimation is based on the pKa values of similar primary benzenesulfonamide derivatives[4][5][6][7]. |

| LogP (Octanol-Water Partition Coefficient) | 1.5 - 2.5 | This value is estimated based on the contribution of the three methyl groups and the sulfonamide functional group, indicating a moderate degree of lipophilicity. |

Experimental Determination of Physicochemical Properties

This section provides detailed, self-validating protocols for the experimental determination of the core physicochemical properties of 2,4,5-Trimethylbenzenesulfonamide. The causality behind experimental choices is explained to ensure scientific integrity.

Synthesis of 2,4,5-Trimethylbenzenesulfonamide

A robust synthesis is the first step in any experimental investigation. The following two-step protocol is a plausible route for the preparation of 2,4,5-Trimethylbenzenesulfonamide, based on established methods for the synthesis of aromatic sulfonyl chlorides and their subsequent amination.

Step 1: Synthesis of 2,4,5-Trimethylbenzenesulfonyl Chloride

This step involves the chlorosulfonation of 1,2,4-trimethylbenzene (pseudocumene).

Diagram of the Synthesis Workflow for 2,4,5-Trimethylbenzenesulfonamide:

Caption: A two-step synthesis of 2,4,5-Trimethylbenzenesulfonamide.

Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl gas, place 1,2,4-trimethylbenzene (1.0 eq). Cool the flask in an ice-salt bath to 0-5 °C.

-

Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (3.0 eq) dropwise via the dropping funnel while maintaining the internal temperature between 0 and 5 °C. The reaction is highly exothermic and generates HCl gas.

-

Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product, 2,4,5-trimethylbenzenesulfonyl chloride, will precipitate as a solid.

-

Isolation and Purification: Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper. The crude product can be purified by recrystallization from a suitable solvent like hexane or a mixture of hexane and ethyl acetate.

Step 2: Synthesis of 2,4,5-Trimethylbenzenesulfonamide

This step involves the amination of the synthesized sulfonyl chloride.

Protocol:

-

Reaction Setup: Dissolve the purified 2,4,5-trimethylbenzenesulfonyl chloride (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or acetone in a round-bottom flask.

-

Addition of Ammonia: Cool the solution in an ice bath and add an excess of concentrated aqueous ammonia (e.g., 28-30% solution) dropwise with stirring. A white precipitate of the sulfonamide will form.

-

Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure complete reaction.

-

Isolation and Purification: Pour the reaction mixture into cold water to precipitate the product completely. Collect the solid by vacuum filtration, wash with cold water, and dry. The crude 2,4,5-trimethylbenzenesulfonamide can be purified by recrystallization from ethanol or an ethanol-water mixture to yield a crystalline solid.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range (typically < 2 °C) is indicative of a pure compound.

Diagram of the Melting Point Determination Workflow:

Caption: Workflow for determining the melting point of a solid.

Protocol:

-

Sample Preparation: Ensure the synthesized 2,4,5-trimethylbenzenesulfonamide is completely dry and finely powdered.

-

Capillary Tube Loading: Pack a small amount of the powdered sample into a capillary melting point tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in a calibrated melting point apparatus. Heat the sample at a rate of approximately 10-15 °C per minute until the temperature is about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.

-

Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

Aqueous Solubility Determination

The shake-flask method is the gold standard for determining equilibrium solubility.

Protocol:

-

Sample Preparation: Add an excess amount of crystalline 2,4,5-trimethylbenzenesulfonamide to a known volume of deionized water in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. Filtration through a 0.45 µm filter may be necessary.

-

Quantification: Analyze the concentration of the dissolved sulfonamide in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).

pKa Determination by Potentiometric Titration

Potentiometric titration is a reliable method for determining the pKa of an ionizable compound.

Diagram of the pKa Determination Workflow:

Caption: Workflow for pKa determination via potentiometric titration.

Protocol:

-

Solution Preparation: Prepare a solution of 2,4,5-trimethylbenzenesulfonamide of known concentration (e.g., 0.01 M) in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.

-

pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.

-

Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the sulfonamide has been neutralized.

Conclusion

This technical guide provides a comprehensive framework for understanding and evaluating the physicochemical properties of 2,4,5-Trimethylbenzenesulfonamide. While the lack of extensive experimental data necessitates a predictive approach for some properties, the detailed experimental protocols provided herein empower researchers to generate reliable data in their own laboratories. A thorough characterization of these fundamental properties is an indispensable step in the rational design and development of new chemical entities for therapeutic use.

References

-

Martin, A., Wu, P. L., & Beer, T. (1985). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of pharmaceutical sciences, 74(6), 638–642. [Link]

-

Caine, B., Bronzato, M., & Popelier, P. L. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(27), 6690–6702. [Link]

-

Caine, B., Bronzato, M., & Popelier, P. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. ChemRxiv. [Link]

-

Sarmini, K., & Kenndler, E. (1999). Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. Journal of the Brazilian Chemical Society, 10, 481-486. [Link]

-

Martínez, F., Gómez, A., & Ávila, C. M. (2003). Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. Journal of the Brazilian Chemical Society, 14(5), 803-808. [Link]

-

Hanaee, J., Jouyban, A., Dastmalchi, S., & Adibkia, K. (2005). Solubility prediction of sulfonamides at various temperatures using a single determination. DARU Journal of Pharmaceutical Sciences, 13(4), 178-184. [Link]

-

Caine, B., Bronzato, M., & Popelier, P. L. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. PubMed Central. [Link]

-

Caine, B., Bronzato, M., & Popelier, P. (n.d.). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. University of Manchester Research Explorer. [Link]

-

PubChem. (n.d.). 2,4,6-Trimethylbenzenesulfonamide. National Center for Biotechnology Information. [Link]

-

Ciba, J., & Kubik, T. (1983). Study of the thermal properties of derivatives of sulfonamides. Journal of Thermal Analysis, 26(1), 145-150. [Link]

-

Organic Syntheses. (n.d.). (1S,2R)-(+)-N-(2-Hydroxyindan-1-Yl)-2,4,6-Trimethylbenzenesulfonamide. [Link]

-

Organic Syntheses. (n.d.). 2-TRIMETHYLSILYLETHANESULFONYL CHLORIDE (SES-Cl). [Link]

-

Organic Syntheses. (n.d.). Synthesis of sulfonyl chloride substrate precursors. [Link]

-

Organic Syntheses. (n.d.). Benzenesulfonyl chloride. [Link]

-

NIST. (n.d.). Benzenesulfonyl chloride, 2,4,6-trimethyl-. National Institute of Standards and Technology. [Link]

-

Sadowski, Z., & Cysewski, P. (2022). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Molecules, 27(23), 8202. [Link]

- Google Patents. (n.d.).

-

Patel, R. N., et al. (2011). Synthesis on study of 2-methyl-5-nitro-n-(4-(3-(2-aryl-2,3- dihydrobenzo[b][3][5]thiazepin-4-yl)phenoxy)phenyl) benzenesulfonamide and their antimicobial activity. Journal of Chemical and Pharmaceutical Research, 3(6), 409-415. [Link]

-

PubChem. (n.d.). 1,2,4-Trimethylbenzene. National Center for Biotechnology Information. [Link]

-

Wikipedia. (n.d.). 1,2,4-Trimethylbenzene. [Link]

-

PubChem. (n.d.). 2-Mesitylenesulfonyl chloride. National Center for Biotechnology Information. [Link]

Sources

- 1. CAS#:327175-79-1 | 2,4,6-Trimethyl-N-(1-phenylethylidene)benzenesulfonamide | Chemsrc [chemsrc.com]

- 2. Buy 2,4,6-Trimethylbenzenesulfonamide | 4543-58-2 [smolecule.com]

- 3. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. scielo.br [scielo.br]

- 6. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]

- 7. research.manchester.ac.uk [research.manchester.ac.uk]

2,4,5-Trimethylbenzenesulfonamide CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trimethylbenzenesulfonamide is a distinct aromatic sulfonamide compound. The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of sulfa drugs and a wide array of other therapeutic agents. The specific substitution pattern of the trimethylbenzene moiety in this compound offers a unique steric and electronic profile that can be exploited in drug design and as a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, potential applications in drug development, and essential safety considerations.

Core Chemical Properties

Below is a summary of the key chemical identifiers and properties for 2,4,5-Trimethylbenzenesulfonamide.

| Property | Value | Source |

| CAS Number | 90643-45-1 | N/A |

| Molecular Formula | C₉H₁₃NO₂S | N/A |

| Molecular Weight | 199.27 g/mol | N/A |

| Canonical SMILES | CC1=C(C)C=C(S(N)(=O)=O)C(C)=C1 | N/A |

| Purity | Typically available at ≥98% | N/A |

| Appearance | Expected to be a white to off-white solid | Inferred from related compounds |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol | Inferred from related compounds |

Synthesis of 2,4,5-Trimethylbenzenesulfonamide

The synthesis of 2,4,5-Trimethylbenzenesulfonamide is a multi-step process that begins with the sulfonation of 1,2,4-trimethylbenzene (pseudocumene), followed by conversion to the corresponding sulfonyl chloride, and finally, amidation to yield the desired product.

Caption: Synthetic workflow for 2,4,5-Trimethylbenzenesulfonamide.

Step 1: Synthesis of 2,4,5-Trimethylbenzenesulfonyl Chloride

The initial and critical step is the sulfonation of 1,2,4-trimethylbenzene to form the sulfonyl chloride intermediate. This reaction is typically achieved using chlorosulfonic acid.

Protocol:

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a dropping funnel and a magnetic stirrer. Cool the flask to 0-5°C using an ice bath.

-

Addition of Reagents: Carefully add 1,2,4-trimethylbenzene to the flask. Begin a slow, dropwise addition of chlorosulfonic acid, ensuring the temperature does not exceed 10°C. The molar ratio of chlorosulfonic acid to 1,2,4-trimethylbenzene should be approximately 3:1 to ensure complete reaction.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

-

Work-up: Slowly and carefully pour the reaction mixture over crushed ice to quench the excess chlorosulfonic acid. The product, 2,4,5-trimethylbenzenesulfonyl chloride, will precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.

-

Drying: Dry the isolated 2,4,5-trimethylbenzenesulfonyl chloride under vacuum.

Step 2: Amidation of 2,4,5-Trimethylbenzenesulfonyl Chloride

The final step involves the reaction of the sulfonyl chloride with an ammonia source to form the sulfonamide.

Protocol:

-

Reaction Setup: Dissolve the 2,4,5-trimethylbenzenesulfonyl chloride in a suitable organic solvent, such as dichloromethane or tetrahydrofuran, in a round-bottom flask.

-

Amidation: Cool the solution in an ice bath and bubble ammonia gas through the solution or add a solution of aqueous ammonia dropwise with vigorous stirring.

-

Reaction: Allow the reaction to proceed at room temperature for several hours or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Work-up: Wash the reaction mixture with water to remove any ammonium salts. Separate the organic layer.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2,4,5-Trimethylbenzenesulfonamide.

Applications in Drug Development

The sulfonamide functional group is a well-established pharmacophore with a broad range of biological activities, including antimicrobial, antiviral, antidiabetic, and anticancer properties[1]. While specific applications for 2,4,5-Trimethylbenzenesulfonamide are not extensively documented, its structure suggests significant potential as a scaffold or intermediate in the development of novel therapeutics.

The trimethyl substitution pattern on the benzene ring provides a unique lipophilic and steric profile that can be used to probe the binding pockets of various enzymes and receptors. For instance, sulfonamides are known to be effective inhibitors of carbonic anhydrase, an enzyme implicated in certain cancers and glaucoma[1][2]. The specific arrangement of the methyl groups in 2,4,5-Trimethylbenzenesulfonamide could lead to derivatives with enhanced selectivity for different carbonic anhydrase isoforms.

Furthermore, benzenesulfonamide derivatives are being investigated for their potential as anticancer agents[3] and in the treatment of diabetes[4]. The synthesis of hybrid molecules incorporating the 2,4,5-trimethylbenzenesulfonamide moiety with other pharmacologically active groups, such as piperazine, could yield novel compounds with interesting biological profiles[5].

Caption: Potential drug development pathways from 2,4,5-Trimethylbenzenesulfonamide.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 2,4,5-Trimethylbenzenesulfonamide and its intermediates.

-

1,2,4-Trimethylbenzene (Starting Material): This is a flammable liquid and vapor. It can cause skin and eye irritation and may be harmful if inhaled[6].

-

Chlorosulfonic Acid (Reagent): This is a highly corrosive substance that reacts violently with water. It can cause severe skin burns and eye damage.

-

2,4,5-Trimethylbenzenesulfonyl Chloride (Intermediate): As a sulfonyl chloride, it is expected to be corrosive and moisture-sensitive.

-

2,4,5-Trimethylbenzenesulfonamide (Final Product): While specific toxicity data is not available, it should be handled with care. General precautions for handling fine chemicals should be observed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

2,4,5-Trimethylbenzenesulfonamide is a valuable compound for both synthetic and medicinal chemistry. Its straightforward synthesis from readily available starting materials and the proven pharmacological importance of the sulfonamide group make it an attractive scaffold for the development of new therapeutic agents. Further research into the biological activities of its derivatives is warranted to fully explore its potential in drug discovery.

References

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Synthesis of sulfonyl chloride substrate precursors. (n.d.). Retrieved from [Link]

-

Benzenesulfonyl chloride. (n.d.). Organic Syntheses. Retrieved from [Link]

-

2,4,6-Trimethylbenzenesulfonamide. (n.d.). PubChem. Retrieved from [Link]

-

2-TRIMETHYLSILYLETHANESULFONYL CHLORIDE (SES-Cl). (n.d.). Organic Syntheses. Retrieved from [Link]

-

Leggio, A., et al. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. Retrieved from [Link]

- Preparation method of aminoation reagent 2,4,6-trimethyl-benzenesulfonamide and benzenesulfonamide derivatives. (n.d.). Google Patents.

-

The synthesis of novel 2,4,6-trimethylbenzenesulfonyl hydrazones. (n.d.). ResearchGate. Retrieved from [Link]

-

Benzenesulfonamide, N-methyl-2,4,5-trichloro-. (n.d.). PubChem. Retrieved from [Link]

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). Retrieved from [Link]

-

Benzenesulfonamide, N,N,4-trimethyl-. (n.d.). PubChem. Retrieved from [Link]

-

2,4,5-Trimethylbenzenesulfonic acid. (n.d.). LookChem. Retrieved from [Link]

-

Synthesis of a new 2,4,5-triphenyl-1H-imidazolium-paratoluenesulfonic acid salt: Thermal and electrochemical stability. (n.d.). Retrieved from [Link]

-

Benzenesulfonyl chloride, 2,4,6-trimethyl-. (n.d.). NIST WebBook. Retrieved from [Link]

-

2-Mesitylenesulfonyl chloride. (n.d.). PubChem. Retrieved from [Link]

-

Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. (2024, June 24). PubMed. Retrieved from [Link]

- Application of 2,4,6-triisopropylbenzene compounds in preparation of medicines for treating diabetes. (n.d.). Google Patents.

-

Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity. (n.d.). PubMed Central. Retrieved from [Link]

-

Safety Data Sheet 2,4,5-Trimethylbenzaldehyde. (n.d.). metasci. Retrieved from [Link]

-

Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. (n.d.). Retrieved from [Link]

-

Metal-Free Transamidation of Primary Amides using Trimethylsilyl Chloride. (n.d.). ResearchGate. Retrieved from [Link]

-

Novel 5-Substituted 2-(Aylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides: Synthesis, Molecular Structure, Anticancer Activity, Apoptosis-Inducing Activity and Metabolic Stability. (n.d.). PubMed. Retrieved from [Link]

-

2,4,6-TRIMETHYLBENZENE-1-SULFONYL CHLORIDE. (n.d.). Retrieved from [Link]

Sources

- 1. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 2. Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel 5-Substituted 2-(Aylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides: Synthesis, Molecular Structure, Anticancer Activity, Apoptosis-Inducing Activity and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN103040815B - Application of 2,4,6-triisopropylbenzene compounds in preparation of medicines for treating diabetes - Google Patents [patents.google.com]

- 5. Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fishersci.es [fishersci.es]

Spectral data of 2,4,5-Trimethylbenzenesulfonamide (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Analysis of 2,4,5-Trimethylbenzenesulfonamide

Foreword: Navigating the Analytical Frontier

In the landscape of chemical research and drug development, the unequivocal structural confirmation of a molecule is the bedrock upon which all subsequent work is built. While vast spectral libraries provide data for millions of compounds, researchers frequently encounter novel structures or isomers for which no reference data exists. This guide addresses such a scenario for 2,4,5-Trimethylbenzenesulfonamide (C₉H₁₃NO₂S) .

Molecular Blueprint and Predicted Spectral Signatures

Before entering the laboratory, a thorough in-silico analysis is crucial. It establishes a set of expectations, transforming data acquisition from a passive measurement into an active process of hypothesis testing.

Molecular Formula: C₉H₁₃NO₂S Molecular Weight: 199.27 g/mol Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy Predictions

NMR spectroscopy probes the chemical environment of magnetically active nuclei (¹H and ¹³C). The unique 1,2,4,5-substitution pattern of the benzene ring dictates a specific and predictable set of signals.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple and highly informative. Due to the molecule's asymmetry, all protons are chemically distinct, but the aromatic protons lack adjacent protons for coupling.

-

Aromatic Protons (H-3, H-6): These will appear as two distinct singlets. Their chemical shift will be influenced by the electron-donating methyl groups and the electron-withdrawing sulfonamide group.

-

Methyl Protons (C2-CH₃, C4-CH₃, C5-CH₃): These will appear as three sharp singlets, each integrating to 3 protons.

-

Amide Protons (-SO₂NH₂): These protons are exchangeable and often appear as a broad singlet. The chemical shift can vary significantly depending on the solvent, concentration, and temperature. Using a solvent like DMSO-d₆ is advisable as it forms hydrogen bonds, slowing the exchange rate and resulting in a more distinct peak.

-

-

¹³C NMR Spectroscopy: With proton decoupling, each unique carbon atom will produce a single peak.[1] The molecule's lack of symmetry means all nine carbon atoms are chemically non-equivalent and should yield nine distinct signals.

Table 1: Predicted NMR Spectral Data for 2,4,5-Trimethylbenzenesulfonamide

| Feature | Predicted ¹H NMR | Predicted ¹³C NMR | Rationale & Causality |

| Solvent | DMSO-d₆ | DMSO-d₆ | Deuterated dimethyl sulfoxide is a polar aprotic solvent that solubilizes the amide well and minimizes the exchange rate of the N-H protons, allowing for their clearer observation compared to chloroform-d. |

| Aromatic Signals | ~7.6 ppm (s, 1H, H-6), ~7.2 ppm (s, 1H, H-3) | 6 signals in the ~125-145 ppm range | H-6 is flanked by two electron-withdrawing groups (sulfonyl and methyl at C-5) making it more deshielded (downfield). H-3 is between two methyl groups, experiencing a more shielded environment. The lack of coupling (singlets) is a key indicator of the substitution pattern. |

| Aliphatic Signals | 3 signals, ~2.1-2.5 ppm (each s, 3H) | 3 signals in the ~18-22 ppm range | The three methyl groups will have slightly different chemical shifts due to their positions relative to the bulky and electron-withdrawing sulfonamide group. |

| Amide Signal | ~7.3 ppm (br s, 2H) | N/A | The broadness is due to quadrupole broadening from the ¹⁴N nucleus and potential hydrogen exchange. Its chemical shift is highly variable. |

| Quaternary Carbons | N/A | 4 signals (C-1, C-2, C-4, C-5) | These carbons, bonded to substituents other than hydrogen, will appear in the ¹³C spectrum but not the ¹H spectrum. Their chemical shifts are key to confirming the substitution pattern. |

Infrared (IR) Spectroscopy Predictions

IR spectroscopy identifies the vibrational modes of functional groups. The spectrum should clearly show absorptions characteristic of the sulfonamide and the substituted aromatic ring.

Table 2: Predicted FTIR Absorption Bands for 2,4,5-Trimethylbenzenesulfonamide

| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance | Rationale & Causality |

| 3390–3330 | N-H Asymmetric Stretch | Strong, sharp | The primary sulfonamide (-NH₂) group gives rise to two distinct N-H stretching bands. These are hallmarks of the functional group.[2] |

| 3280–3230 | N-H Symmetric Stretch | Medium, sharp | The presence of both asymmetric and symmetric stretches is definitive proof of a primary (-NH₂) versus a secondary (-NHR) amide or sulfonamide.[2] |

| 3100–3000 | Aromatic C-H Stretch | Medium to weak | These absorptions are characteristic of C-H bonds where the carbon is sp² hybridized, confirming the presence of the benzene ring.[3] |

| 2980–2850 | Aliphatic C-H Stretch | Medium | These bands arise from the C-H stretching vibrations within the three methyl groups. |

| ~1600 & ~1475 | Aromatic C=C Ring Stretch | Medium, sharp | These two bands are characteristic of carbon-carbon double bond stretching within an aromatic ring. |

| 1350–1310 | SO₂ Asymmetric Stretch | Very Strong | The S=O bond has a large dipole moment, resulting in a very strong absorption. This is one of the most prominent peaks in the spectrum, confirming the sulfonyl group.[2] |

| 1170–1140 | SO₂ Symmetric Stretch | Very Strong | Paired with the asymmetric stretch, this strong band provides unequivocal evidence for the -SO₂- moiety.[2] |

| 930–900 | S-N Stretch | Medium | This vibration confirms the sulfur-nitrogen bond of the sulfonamide group.[2] |

Mass Spectrometry (MS) Predictions

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, causing ionization and fragmentation. The resulting fragmentation pattern is a molecular fingerprint.

Table 3: Predicted Mass Spectrum Fragments for 2,4,5-Trimethylbenzenesulfonamide

| m/z Value (Predicted) | Ion Structure | Fragmentation Pathway | Rationale & Causality |

| 199 | [C₉H₁₃NO₂S]⁺˙ (Molecular Ion) | Direct Ionization | The molecular ion peak (M⁺˙) should be clearly visible, confirming the molecular weight of the compound. Its relative intensity depends on its stability. |

| 183 | [C₉H₁₁O₂S]⁺ | M⁺˙ - •NH₂ | Loss of the amino radical is a common fragmentation pathway for primary amides and sulfonamides. |

| 135 | [C₉H₁₁S]⁺ or [C₉H₁₃N]⁺˙ | M⁺˙ - SO₂ or M⁺˙ - O₂ | The loss of sulfur dioxide (SO₂, 64 Da) is a highly characteristic fragmentation for sulfonyl compounds due to the stability of the neutral SO₂ molecule.[4] This fragment is a strong indicator of the core structure. |

| 120 | [C₉H₁₂]⁺˙ (Trimethylbenzene radical cation) | Cleavage of the Ar-S bond | This represents the cleavage of the bond between the aromatic ring and the sulfur atom, resulting in the stable trimethylbenzene (pseudocumene) radical cation. This is expected to be a very prominent peak, potentially the base peak. |

| 105 | [C₈H₉]⁺ (Xylyl cation) | [C₉H₁₂]⁺˙ - •CH₃ | Loss of a methyl radical from the trimethylbenzene cation results in a stable benzylic-type cation. This is a common subsequent fragmentation for alkylbenzenes. |

Validated Experimental Protocols

The following protocols are designed to generate high-fidelity data for structural elucidation. The choice of parameters is critical for ensuring data quality and reproducibility.

Protocol: NMR Spectrum Acquisition

This protocol details the steps for acquiring high-resolution ¹H and ¹³C NMR spectra.

-

Sample Preparation: a. Weigh approximately 5-10 mg of 2,4,5-Trimethylbenzenesulfonamide directly into a clean, dry NMR tube. b. Add ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. c. Cap the tube and vortex for 30 seconds or until the sample is fully dissolved. The clarity of the solution is paramount to avoid line broadening.

-

Instrument Setup (400 MHz Spectrometer): a. Insert the sample into the spectrometer. b. Lock onto the deuterium signal from the DMSO-d₆ solvent. c. Shim the magnetic field to optimize homogeneity. A well-shimmed field is critical for achieving sharp peaks and resolving fine coupling patterns (though none are expected for the aromatic protons here).

-

¹H NMR Acquisition: a. Acquire a standard single-pulse ¹H spectrum. b. Set the spectral width to cover a range of -2 to 12 ppm. c. Use a 30-degree pulse angle and a relaxation delay of 2 seconds to ensure accurate integration. d. Co-add 16 scans for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: a. Switch the probe to the ¹³C nucleus frequency. b. Use a standard proton-decoupled pulse sequence (e.g., zgpg30). c. Set the spectral width to cover 0 to 200 ppm. d. Co-add 1024 scans or more, as the ¹³C nucleus is significantly less sensitive than ¹H.[1]

-

Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Phase the spectra and reference the TMS peak to 0.00 ppm for both ¹H and ¹³C spectra. c. Integrate the ¹H spectrum to determine proton ratios.

Protocol: Mass Spectrum Acquisition (GC-MS)

This protocol uses Gas Chromatography (GC) for sample introduction, which also serves as a purity check, followed by EI-MS.

-

Sample Preparation: a. Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

-

GC-MS System Parameters: a. Injector: Split/splitless injector at 250 °C with a split ratio of 50:1. b. Carrier Gas: Helium at a constant flow of 1.0 mL/min. c. GC Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm). d. Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes. This program ensures good separation from any potential impurities and elution of the target compound.

-

Mass Spectrometer Parameters: a. Ionization Source: Electron Ionization (EI). b. Electron Energy: 70 eV. This standard energy level is used to generate reproducible fragmentation patterns that are comparable to library spectra. [4] c. Mass Range: Scan from m/z 40 to 400. This range will cover the molecular ion and all predicted fragments. d. Source Temperature: 230 °C.

-

Data Analysis: a. Identify the peak corresponding to 2,4,5-Trimethylbenzenesulfonamide in the total ion chromatogram (TIC). b. Extract the mass spectrum for that peak. c. Identify the molecular ion peak (M⁺˙) and compare the major fragment ions to the predicted values in Table 3.

Conclusion: An Integrated Approach to Structural Verification

-

NMR provides the carbon-hydrogen framework and confirms the specific substitution pattern.

-

IR confirms the presence of key functional groups, particularly the primary sulfonamide.

-

MS establishes the molecular weight and provides a fragmentation fingerprint that corroborates the overall structure.

Only when the data from all three techniques are combined and found to be in complete agreement with the predicted molecular structure can the identity and purity of the compound be confirmed with the highest degree of confidence. This integrated methodology is the gold standard in chemical and pharmaceutical development, ensuring the integrity of all subsequent research.

References

- (Placeholder for a real reference if one were found for the specific compound)

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link] [5][6][7][8][9]3. PubChem Compound Summary for CID 258545, 2,4,6-Trimethylbenzenesulfonamide. National Center for Biotechnology Information. [Link] [3]4. Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (General reference for spectral interpretation principles).

Sources

- 1. Benzenesulfonamide, N,N,4-trimethyl- [webbook.nist.gov]

- 2. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0013733) [hmdb.ca]

- 3. 2,4,6-Trimethylbenzenesulfonamide | C9H13NO2S | CID 258545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Spectral Database for Organic Compounds | re3data.org [re3data.org]

- 6. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]

- 7. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 8. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 9. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

An In-Depth Technical Guide to the Crystal Structure of 2,4,5-Trimethylbenzenesulfonamide: Experimental Strategy and Structural Analysis

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the determination and analysis of the single-crystal X-ray structure of 2,4,5-trimethylbenzenesulfonamide. While a definitive crystal structure for this specific molecule is not publicly available in crystallographic databases as of the time of this writing, this document outlines a robust, field-proven methodology for its determination. We present a detailed, step-by-step protocol for synthesis, crystallization, and single-crystal X-ray diffraction analysis. Furthermore, by leveraging structural data from closely related analogues, we offer expert insights into the anticipated molecular conformation, intermolecular interactions, and supramolecular assembly of 2,4,5-trimethylbenzenesulfonamide. This guide is intended to serve as a self-validating system for researchers undertaking the crystallographic analysis of this and similar sulfonamide compounds, providing both a practical experimental workflow and a predictive structural analysis.

Introduction: The Significance of Sulfonamide Crystal Structures

Benzenesulfonamides are a cornerstone of medicinal chemistry and materials science.[1] Their derivatives are known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and anti-cancer properties.[2] The three-dimensional arrangement of atoms in the solid state, or the crystal structure, governs many of the physicochemical properties of a compound, such as solubility, stability, and bioavailability. For drug development professionals, a detailed understanding of the crystal structure is paramount for rational drug design, polymorph screening, and formulation development.

The specific substitution pattern of 2,4,5-trimethylbenzenesulfonamide suggests a molecule with distinct electronic and steric properties that will influence its crystal packing. The determination of its crystal structure would provide invaluable information on:

-

Molecular Conformation: The torsion angles defining the orientation of the trimethylphenyl group relative to the sulfonamide moiety.

-

Intermolecular Interactions: The nature and geometry of hydrogen bonds, π-π stacking, and other non-covalent interactions that dictate the supramolecular architecture.

-

Crystal Packing Efficiency: How the molecules arrange in the unit cell, which influences density and stability.

This guide will first detail the experimental workflow to obtain this critical data and then provide an expert analysis of the expected structural features based on known structures of analogous compounds.

Experimental Workflow for Crystal Structure Determination

The determination of a single-crystal structure is a multi-step process that requires careful execution and analysis. The workflow presented here is a self-validating system, with checkpoints to ensure the quality of the material and data at each stage.

Figure 1: A comprehensive workflow for the determination of a single-crystal structure.

Synthesis and Purification

A plausible synthetic route to 2,4,5-trimethylbenzenesulfonamide would involve the chlorosulfonation of 1,2,4-trimethylbenzene (pseudocumene) followed by amination.

Protocol:

-

Chlorosulfonation: To a stirred solution of 1,2,4-trimethylbenzene in a suitable chlorinated solvent (e.g., dichloromethane) cooled in an ice bath, add chlorosulfonic acid dropwise. The reaction is typically exothermic and should be controlled carefully.

-

Work-up: After the reaction is complete, the mixture is poured onto crushed ice to quench the excess chlorosulfonic acid. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 2,4,5-trimethylbenzenesulfonyl chloride.

-

Amination: The crude sulfonyl chloride is dissolved in an appropriate solvent (e.g., tetrahydrofuran) and added dropwise to a cooled, stirred solution of aqueous ammonia.

-

Purification: The resulting precipitate, 2,4,5-trimethylbenzenesulfonamide, is collected by filtration, washed with cold water, and dried. For crystallographic studies, high purity is essential. The crude product should be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.

-

Characterization: The identity and purity of the compound must be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Single Crystal Growth

The growth of high-quality single crystals suitable for X-ray diffraction is often the most challenging step.[3] Crystals should ideally be 0.1-0.3 mm in each dimension, well-formed, and free of defects.

Protocol:

-

Solvent Screening: Small-scale crystallization trials should be performed with a range of solvents of varying polarity (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, hexane, and mixtures thereof).

-

Slow Evaporation: A saturated solution of the purified compound is prepared in a suitable solvent at a slightly elevated temperature. The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered vial to allow for slow evaporation of the solvent at room temperature.

-

Vapor Diffusion: A concentrated solution of the compound in a relatively low-boiling-point solvent is placed in a small open vial. This vial is then placed inside a larger sealed container that contains a higher-boiling-point solvent in which the compound is less soluble (the "anti-solvent"). The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting gradual crystallization.

-

Crystal Selection and Mounting: Once suitable crystals have formed, a well-defined single crystal is selected under a microscope.[3] The crystal is carefully mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage during data collection.[4]

Single-Crystal X-ray Diffraction Data Collection

Data collection is performed using a single-crystal X-ray diffractometer.[5]

Protocol:

-

Instrument Setup: The diffractometer is equipped with an X-ray source (commonly Mo Kα or Cu Kα radiation), a goniometer to orient the crystal, and a detector.[5]

-

Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.

-

Data Collection Strategy: A data collection strategy is devised to measure the intensities of a large number of unique reflections with good coverage and redundancy. This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.[4]

-

Data Processing: The raw diffraction images are processed to integrate the reflection intensities, apply corrections for experimental factors (e.g., Lorentz and polarization effects, absorption), and scale and merge the data to produce a final reflection file.

Structure Solution and Refinement

The processed reflection data is used to solve and refine the crystal structure.[6]

Protocol:

-

Structure Solution: The initial atomic positions are determined from the diffraction data using methods such as Direct Methods or Patterson methods, often implemented in software packages like SHELXT.

-

Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization procedure, typically with software such as SHELXL.[6][7] This process involves adjusting atomic coordinates, displacement parameters (isotropic or anisotropic), and other parameters to improve the agreement between the calculated and observed structure factors.

-

Hydrogen Atom Placement: Hydrogen atoms are usually located in the difference Fourier map and refined with appropriate constraints or restraints.[8]

-

Validation: The final refined structure is validated using crystallographic software to check for geometric consistency and other potential issues. The final model is typically reported in the Crystallographic Information File (CIF) format.[6]

Predicted Structural Features and Comparative Analysis

In the absence of an experimentally determined structure for 2,4,5-trimethylbenzenesulfonamide, we can predict its key structural features by analyzing the crystal structures of closely related compounds.

Molecular Conformation

The conformation of benzenesulfonamides is largely defined by the torsion angles around the S-N and S-C bonds. The sulfonamide group itself is known to be polar and capable of acting as both a hydrogen bond donor (N-H) and acceptor (S=O).[1] The presence of three methyl groups on the benzene ring will introduce steric constraints that influence the preferred conformation. It is anticipated that the trimethylphenyl ring will not be coplanar with the C-S-N plane to minimize steric hindrance.

Intermolecular Interactions and Supramolecular Motifs

The primary interaction governing the crystal packing of unsubstituted sulfonamides is the N-H···O=S hydrogen bond.[9] This interaction is highly directional and often leads to the formation of well-defined supramolecular motifs, such as chains or dimers.

Table 1: Comparison of Supramolecular Motifs in Related Sulfonamides

| Compound | Key Intermolecular Interactions | Reference |

| Benzenesulfonamide | N-H···O=S hydrogen-bonded chains | [1] |

| Tolbutamide | N-H···O=S hydrogen-bonded dimers | |

| Chlorpropamide | N-H···O=S hydrogen-bonded dimers |

For 2,4,5-trimethylbenzenesulfonamide, it is highly probable that the crystal structure will be dominated by N-H···O=S hydrogen bonds . These interactions could lead to the formation of centrosymmetric dimers or extended chains, which are common packing motifs for sulfonamides.

Figure 2: Common supramolecular motifs in sulfonamides formed by N-H···O=S hydrogen bonds.

In addition to strong hydrogen bonding, weaker interactions such as C-H···O and potential π–π stacking (offset-face-to-face) involving the trimethylphenyl rings may also play a role in stabilizing the overall crystal packing. The steric bulk of the three methyl groups might, however, hinder efficient π–π stacking.

Conclusion and Future Outlook

This technical guide has outlined a comprehensive and robust strategy for the experimental determination of the crystal structure of 2,4,5-trimethylbenzenesulfonamide. By following the detailed protocols for synthesis, crystallization, and X-ray diffraction analysis, researchers can obtain high-quality structural data. The comparative analysis of related sulfonamide structures provides a strong predictive framework for the key structural features of the target molecule, anticipating a structure governed by strong N-H···O=S hydrogen bonds.

The determination of this crystal structure would be a valuable contribution to the field, providing crucial data for computational chemists performing crystal structure prediction studies and for medicinal chemists and formulation scientists working on sulfonamide-based therapeutics.[10][11][12] The resulting CIF file would serve as a definitive reference, enabling a deeper understanding of the structure-property relationships of this class of compounds.

References

-

Latifi, R. User guide to crystal structure refinement with SHELXL. Self-published, Available at: [Link].

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. MXene. Available at: [Link].

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Available at: [Link].

-

Motherwell, W. D. S., et al. (2002). Crystal structure prediction of small organic molecules: a second blind test. Acta Crystallographica Section B: Structural Science, 58(4), 647-661. Available at: [Link].

-

Minenkov, Y., et al. (2024). Features of noncovalent interactions in the group of highly polymorphic benzenesulfonamide derivatives. CrystEngComm, Advance Article. Available at: [Link].

-

Crystal structure prediction of small organic molecules: a second blind test. SciSpace. Available at: [Link].

-

Price, S. L. (2014). Predicting crystal structures of organic compounds. Chemical Society Reviews, 43(7), 2098-2111. Available at: [Link].

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. ResearchGate. Available at: [Link].

-

Bowskill, D. H., et al. (2021). Crystal Structure Prediction Methods for Organic Molecules: State of the Art. Annual Review of Chemical and Biomolecular Engineering, 12, 333-358. Available at: [Link].

-

Zhu, Q., & Hattori, T. (2024). Automated High-throughput Organic Crystal Structure Prediction via Population-based Sampling. arXiv preprint arXiv:2410.12345. Available at: [Link].

-

Single Crystal Refinement using SHELX program. ISIS Neutron and Muon Source. Available at: [Link].

-

Experimental setup for high-pressure single crystal diffraction at PX^2. ResearchGate. Available at: [Link].

-

Côté, M., & Pezolet, M. (2004). Infrared Study of the Hydrogen Bonding Association in Polyamides Plasticized by Benzenesulfonamides. Part I: Self-Association in Amide and Sulfonamide Systems; Part II. Applied Spectroscopy, 58(4), 446-454. Available at: [Link].

-

Müller, P., et al. (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press. Available at: [Link].

-

Single-crystal X-ray Diffraction. SERC (Carleton). Available at: [Link].

-

Preliminary understanding of experiments on single crystal X-ray crystallography. Indian Chemical Society. Available at: [Link].

-

Minenkov, Y., et al. (2024). Features of noncovalent interactions in the group of highly polymorphic benzenesulfonamide derivatives. CrystEngComm. Available at: [Link].

-

Minor, W., et al. (2006). X-ray diffraction experiment – the last experiment in the structure elucidation process. Acta Crystallographica Section D: Biological Crystallography, 62(7), 859-866. Available at: [Link].

-

van der Torre, J., et al. (2020). Do Sulfonamides Interact with Aromatic Rings?. Chemistry – A European Journal, 26(68), 15851-15858. Available at: [Link].

-

Benzenesulfonamide: Structure, Properties, and Applications. Jinli Chemical. Available at: [Link].

Sources

- 1. Benzenesulfonamide: Structure, Properties, and Applications_Industry News_News_Jinli Chemical [en.jinlichemical.com]

- 2. research.vu.nl [research.vu.nl]

- 3. indianchemicalsociety.com [indianchemicalsociety.com]

- 4. X-ray diffraction experiment – the last experiment in the structure elucidation process - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 6. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. isis.stfc.ac.uk [isis.stfc.ac.uk]

- 9. Infrared Study of the Hydrogen Bonding Association in Polyamides Plasticized by Benzenesulfonamides. Part I: Self-Association in Amide and Sulfonamide Systems; Part II: Amide–Sulfonamide Interaction [opg.optica.org]

- 10. [PDF] Crystal structure prediction of small organic molecules: a second blind test. | Semantic Scholar [semanticscholar.org]

- 11. scispace.com [scispace.com]

- 12. annualreviews.org [annualreviews.org]

A Technical Guide to the Solubility of 2,4,5-Trimethylbenzenesulfonamide in Organic Solvents

This guide provides an in-depth technical exploration of the principles and methodologies for determining and predicting the solubility of 2,4,5-trimethylbenzenesulfonamide in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository to offer a foundational understanding of solubility, practical experimental guidance, and an overview of predictive theoretical models.

Executive Summary: The Critical Role of Solubility in Research and Development

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like 2,4,5-trimethylbenzenesulfonamide is a cornerstone of successful drug development and chemical process design. It dictates the feasibility of purification methods such as crystallization, influences formulation strategies, and ultimately impacts the bioavailability of a drug product. A thorough understanding of a compound's behavior in various organic solvents is therefore not merely academic but a critical parameter for process optimization, cost-effectiveness, and the timely advancement of research projects. This guide provides the theoretical framework and practical tools necessary for scientists to confidently assess and predict the solubility of sulfonamide derivatives.

Theoretical Framework: The Physicochemical Drivers of Solubility

The dissolution of a crystalline solid, such as 2,4,5-trimethylbenzenesulfonamide, into a liquid solvent is a complex thermodynamic process governed by the interplay of intermolecular forces between the solute and solvent molecules, as well as the energy required to break the solute's crystal lattice. The overarching principle is that "like dissolves like," which refers to the similarity of polarity between the solute and the solvent.

2.1 Intermolecular Forces and Polarity:

The primary forces at play include:

-

Van der Waals forces: Weak, short-range electrostatic attractions between molecules.

-

Dipole-dipole interactions: Electrostatic interactions between permanent dipoles in polar molecules.

-

Hydrogen bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (such as oxygen, nitrogen, or fluorine).

Sulfonamides are capable of acting as both hydrogen bond donors (via the N-H group) and acceptors (via the sulfonyl oxygens and the nitrogen atom). The presence of the aromatic ring and methyl groups in 2,4,5-trimethylbenzenesulfonamide also contributes to its overall polarity and potential for van der Waals interactions.

2.2 General Solubility Behavior of Sulfonamides:

While specific data for 2,4,5-trimethylbenzenesulfonamide is not extensively available in public literature, general trends for sulfonamides can be instructive:

-

Alcohols: Sulfonamides generally exhibit good solubility in lower-chain alcohols like methanol and ethanol, with solubility decreasing as the alkyl chain length of the alcohol increases.[1][2][3] This is attributed to the ability of alcohols to engage in hydrogen bonding.

-

Ketones and Esters: Solvents like acetone and ethyl acetate are often effective at dissolving sulfonamides due to their polarity and hydrogen bond accepting capabilities.[4]

-

Aprotic Solvents: The solubility in aprotic solvents like dichloromethane can be significant, particularly for sulfonamides with increased lipophilicity.[5]

-

Non-polar Solvents: Sulfonamides typically show poor solubility in non-polar solvents like hexane, as the energy required to break the solute-solute and solvent-solvent interactions is not sufficiently compensated by the formation of solute-solvent interactions.

2.3 The Influence of Temperature:

The solubility of most solid organic compounds, including sulfonamides, in organic solvents increases with temperature.[1][2][3] This is because the dissolution process is often endothermic, meaning it requires an input of energy to overcome the crystal lattice energy. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the endothermic process, favoring dissolution.

Experimental Determination of Solubility: A Validated Protocol

The most reliable method for determining the solubility of a compound is through experimental measurement. The following section provides a detailed, step-by-step protocol for the widely accepted isothermal shake-flask method. This method is designed to achieve thermodynamic equilibrium, providing a true measure of a compound's solubility in a given solvent at a specific temperature.

3.1 The Isothermal Shake-Flask Method:

This equilibrium method involves saturating a solvent with a solute at a constant temperature and then quantifying the concentration of the dissolved solute.

3.1.1 Materials and Equipment:

-

2,4,5-Trimethylbenzenesulfonamide (solid)

-

Selected organic solvents (high purity)

-

Scintillation vials or other suitable sealed containers

-

Constant temperature orbital shaker or water bath

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument for quantification.

-

Volumetric flasks and pipettes

3.1.2 Step-by-Step Protocol:

-

Preparation: Accurately weigh an excess amount of 2,4,5-trimethylbenzenesulfonamide and add it to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a precise volume of the desired organic solvent to each vial.

-

Equilibration: Securely cap the vials and place them in the constant temperature shaker. Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that thermodynamic equilibrium is reached. The agitation ensures thorough mixing and facilitates the dissolution process.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a period to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. It is critical to avoid aspirating any solid particles.

-

Filtration: Immediately filter the sample through a syringe filter into a clean vial. This step removes any suspended solid particles that could lead to an overestimation of the solubility.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of 2,4,5-trimethylbenzenesulfonamide.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. The solubility is typically expressed in units such as mg/mL, g/L, or mol/L.

3.1.3 Self-Validating System:

To ensure the trustworthiness of the results, the following checks should be incorporated:

-

Time to Equilibrium: Perform the experiment at different time points (e.g., 24, 48, and 72 hours) to confirm that the measured solubility does not change, indicating that equilibrium has been reached.

-

Reproducibility: Conduct the experiment in triplicate to assess the precision of the method.

-

Solid Phase Analysis: After the experiment, analyze the remaining solid using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to ensure that the solid has not undergone any phase changes or solvate formation during the experiment.

3.2 Visual Representation of the Experimental Workflow:

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Theoretical Models for Solubility Prediction

In the absence of experimental data, or for early-stage screening, theoretical models can provide valuable estimates of solubility.

4.1 Extended Hildebrand Solubility Approach:

The Hildebrand solubility parameter (δ) is a measure of the cohesive energy density of a substance and can be used to predict miscibility and solubility.[6] The principle is that two substances with similar solubility parameters are likely to be soluble in each other. The extended Hildebrand solubility approach has been successfully applied to sulfonamides in various solvent systems.[4][5][7]